Methanesulfonic acid--(1R,2S)-2-methylcyclopentan-1-ol (1/1)
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Overview
Description
Methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol (1/1) is a chiral compound that combines methanesulfonic acid with (1R,2S)-2-methylcyclopentan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol typically involves the reaction of methanesulfonic acid with (1R,2S)-2-methylcyclopentan-1-ol under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane at ambient temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclopentanes, depending on the specific reaction and conditions used .
Scientific Research Applications
Methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid–(1R,2S)-2-methylcyclopentan-1-ol include:
4-Methylbenzene-1-sulfonic acid: Used as a catalyst and in the synthesis of various chemicals.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A chiral amino acid used in pharmaceutical research.
Properties
CAS No. |
189208-79-5 |
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Molecular Formula |
C7H16O4S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methanesulfonic acid;(1R,2S)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.CH4O3S/c1-5-3-2-4-6(5)7;1-5(2,3)4/h5-7H,2-4H2,1H3;1H3,(H,2,3,4)/t5-,6+;/m0./s1 |
InChI Key |
FBOHHOIMRHOFBG-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]1O.CS(=O)(=O)O |
Canonical SMILES |
CC1CCCC1O.CS(=O)(=O)O |
Origin of Product |
United States |
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